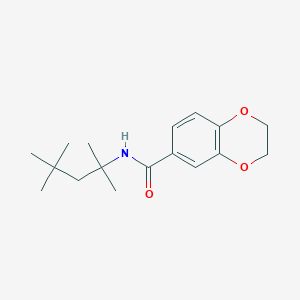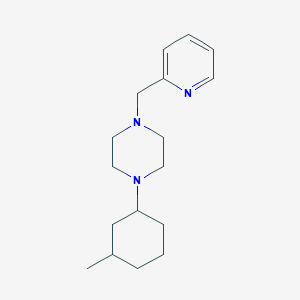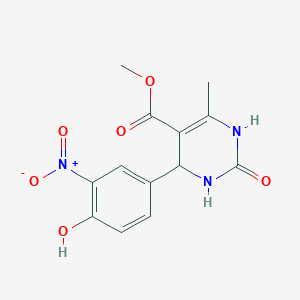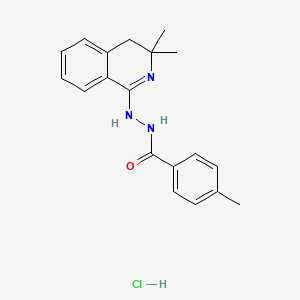
N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE: is a complex organic compound with a unique structure that combines a benzodioxine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2,3-dihydro-1,4-benzodioxine with 2,4,4-trimethyl-2-pentyl halide, followed by the introduction of the carboxamide group through an amidation reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The benzodioxine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The benzodioxine ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,4-Trimethyl-2-pentanyl)cyclohexanecarboxamide
- N-(2,4,4-Trimethyl-2-pentanyl)methanesulfonamide
- Pentane, 2,2,4-trimethyl-
Uniqueness
Compared to similar compounds, N-(2,4,4-TRIMETHYL-2-PENTANYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to the presence of the benzodioxine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)11-17(4,5)18-15(19)12-6-7-13-14(10-12)21-9-8-20-13/h6-7,10H,8-9,11H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKLWGQFSRUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)

![N-[(Z)-3-(4-acetylanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B5037326.png)
![N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
![3-[1-[(2,4,5-Trimethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5037351.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5037354.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)
![3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5037365.png)

![2-ethoxy-4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5037375.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B5037376.png)
![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5037383.png)

![dimethyl 2-[(4-phenoxybutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5037404.png)
